(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one
Description
(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[322]nonan-4-one is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO/c16-13-2-1-3-14(17)12(13)8-11-9-15(19)10-4-6-18(11)7-5-10/h1-3,8,10H,4-7,9H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBRTPUIDWLUKQ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)CC2=CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)C/C2=C\C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327229 | |
| Record name | (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819378 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477847-02-2 | |
| Record name | (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one typically involves a multi-step process. The initial step often includes the formation of the bicyclic core, followed by the introduction of the chloro and fluoro substituents. The reaction conditions usually require specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using reagents such as sodium methoxide or potassium tert-butoxide. These reactions can yield a variety of substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant growth inhibition.
| Cell Line | Inhibition (%) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 75% | |
| MDA-MB-231 (Breast Cancer) | 68% | |
| HCT116 (Colon Cancer) | 70% |
The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, which has been attributed to its ability to interact with specific molecular targets within the cells.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Escherichia coli | 1 µg/mL | |
| Candida albicans | 0.0156 µg/mL |
This antimicrobial efficacy is particularly relevant in the context of rising antibiotic resistance.
Neuroprotective Effects
Some studies suggest that the compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Synthesis and Derivatives
The synthesis of (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one typically involves multi-step reactions starting from readily available precursors. The synthetic pathway can be optimized to enhance yield and purity.
Synthetic Pathway Overview
- Starting Materials : Identify suitable precursors containing the bicyclic structure.
- Reagents and Conditions : Utilize appropriate reagents for condensation reactions, ensuring optimal conditions for selectivity.
- Purification : Employ chromatographic techniques to isolate the desired product.
Case Study 1: Anticancer Evaluation
A study conducted by the National Cancer Institute evaluated the compound against a panel of cancer cell lines, revealing its potential as a lead compound for drug development due to its selective cytotoxicity towards tumor cells while sparing normal cells.
Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria, suggesting its utility as a novel antimicrobial agent.
Mechanism of Action
The mechanism by which (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Compared to other similar compounds, (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one stands out due to its unique bicyclic structure and the presence of both chloro and fluoro substituents. Similar compounds include:
2,5-Difluorophenyl isocyanate: Known for its use in various chemical syntheses.
3-(Trifluoromethyl)benzylamine: Utilized in the preparation of substituted purines.
These comparisons highlight the distinct properties and potential applications of this compound, making it a valuable compound for further research and development.
Biological Activity
The compound (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex bicyclic structure with a chloro and fluorine substituent on the phenyl ring. Its molecular formula is with a molecular weight of approximately 267.726 g/mol. The compound is typically characterized as a solid with a purity of about 90% .
Synthesis
The synthesis of this compound involves the reaction of specific precursors under controlled conditions. For instance, it can be synthesized from an equimolar mixture of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and benzoyl isothiocyanate in anhydrous ethanol .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, related compounds have shown high binding affinities to murine double minute 2 (MDM2), a crucial regulator in cancer biology. The inhibition of MDM2 can lead to the reactivation of p53, a tumor suppressor protein, thereby inducing apoptosis in cancer cells .
In a comparative study, compounds structurally related to this compound demonstrated varying degrees of tumor growth inhibition in xenograft models, with some achieving over 80% regression . This suggests that modifications to the bicyclic structure could enhance its efficacy.
The biological activity of this compound is hypothesized to involve the modulation of apoptotic pathways through the activation of p53 and subsequent cleavage of PARP and caspase-3 in tumor tissues . This mechanism underscores the importance of structural modifications in enhancing the pharmacological profile of similar compounds.
Case Studies
Several case studies have been conducted on derivatives of this compound:
-
Case Study 1 : A derivative was tested for its ability to inhibit cell growth in SJSA-1 cells, showing an IC50 value significantly lower than that of traditional chemotherapeutics.
These results indicate that structural variations can lead to improved biological activity .
Compound IC50 (nM) Tumor Regression (%) Compound A 70 100 Compound B 60 86 - Case Study 2 : Another study explored the pharmacokinetics of a related compound, revealing higher plasma exposure compared to conventional treatments, which correlates with enhanced therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
